1-(Azetidin-3-yl)-3-methylbutan-2-one

Description

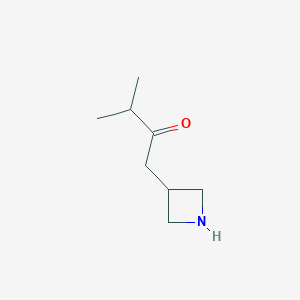

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-3-methylbutan-2-one |

InChI |

InChI=1S/C8H15NO/c1-6(2)8(10)3-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

QRDUFSWZKBYPEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC1CNC1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Azetidin 3 Yl 3 Methylbutan 2 One

Mechanistic Investigations of Azetidine (B1206935) Ring Transformations

The reactivity of the azetidine ring is largely dictated by its significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the four-membered heterocycle susceptible to reactions that relieve this strain, such as nucleophilic substitution, ring-opening, and elimination reactions. rsc.orgrsc.org

Nucleophilic Substitution Reactions Involving the Azetidine Nitrogen

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in nucleophilic substitution reactions with a variety of electrophiles. This reactivity is fundamental to the synthesis of N-substituted azetidines. rsc.orgnih.gov The general mechanism involves the attack of the nitrogen lone pair on an electrophilic center, leading to the formation of a new N-C, N-S, or other N-element bond.

Common electrophilic partners for the azetidine nitrogen include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reaction typically proceeds via a standard SN2 mechanism.

Table 1: Examples of Nucleophilic Substitution at the Azetidine Nitrogen

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | Benzyl (B1604629) bromide | N-Benzylazetidinium salt |

| Acyl Halide | Acetyl chloride | N-Acetylazetidine |

| Sulfonyl Halide | Tosyl chloride | N-Tosylazetidine |

Ring-Opening and Ring-Expansion Reactions of the Azetidine Moiety

Due to inherent ring strain, azetidines are excellent candidates for nucleophilic ring-opening or ring-expansion reactions, which result in highly substituted acyclic amines or larger heterocyclic systems. rsc.org These transformations are often the most characteristic reactions of the azetidine core. Ring-opening reactions of unsymmetrical azetidines include nucleophilic ring opening, Stevens rearrangement, ring expansion, and elimination. magtech.com.cnresearchgate.net

Nucleophilic ring-opening is a primary reaction pathway. magtech.com.cnresearchgate.net Because azetidines are relatively stable, these reactions often necessitate activation with a Lewis acid or Brønsted acid, or conversion of the azetidine to a more reactive quaternary azetidinium salt. magtech.com.cnnih.gov The regioselectivity of the attack is influenced by both electronic and steric factors. Nucleophiles tend to attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn

Table 2: Common Nucleophiles in Azetidine Ring-Opening Reactions

| Nucleophile | Activating Agent | Typical Product |

|---|---|---|

| Thiol | Chiral Phosphoric Acid | γ-Amino thioether |

| Halide (e.g., Cl⁻, Br⁻) | Acid (e.g., HCl, HBr) | γ-Haloamine |

| Alcohol/Water | Lewis Acid (e.g., BF₃) | γ-Amino alcohol/ether |

Ring-expansion reactions can also occur, transforming the four-membered ring into larger, more stable five- or six-membered rings like pyrrolidines or piperidines. rsc.org

Elimination Reactions on the Azetidine Ring (e.g., E2 Mechanisms)

Elimination reactions can occur on the azetidine ring to form unsaturated products, although this pathway is less common than ring-opening. The most studied elimination mechanism is the bimolecular (E2) pathway. The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously, forming a double bond. pharmaguideline.commasterorganicchemistry.com

For an E2 reaction to occur on the azetidine ring, several conditions must be met:

A suitable leaving group must be present on one of the ring carbons.

A proton must be available on an adjacent carbon.

A strong base is required to abstract the proton. masterorganicchemistry.com

A crucial stereochemical requirement is that the β-hydrogen and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). masterorganicchemistry.comchemistrysteps.com

Given the puckered, non-planar conformation of the azetidine ring, achieving the necessary anti-periplanar geometry can be challenging, potentially hindering E2 reactions compared to more flexible acyclic systems.

Reactivity of the Butan-2-one Moiety

The butan-2-one portion of the molecule contains a ketone functional group, which is a primary site of reactivity.

Carbonyl Group Reactivity and Transformations (e.g., Nucleophilic Addition, Oxidation)

The reactivity of the carbonyl group is defined by the polarization of the carbon-oxygen double bond; the oxygen is electronegative, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. savemyexams.comncert.nic.in Nucleophilic addition is the most important reaction of aldehydes and ketones. masterorganicchemistry.com

Nucleophilic Addition: In this reaction, a nucleophile attacks the electrophilic carbonyl carbon. This attack breaks the C=O pi bond and changes the hybridization of the carbon from sp2 (trigonal planar) to sp3 (tetrahedral), forming a tetrahedral alkoxide intermediate. ncert.nic.inmasterorganicchemistry.com This intermediate is then typically protonated to yield an alcohol.

Aldehydes are generally more reactive towards nucleophiles than ketones for both steric and electronic reasons. ncert.nic.inchemistrysteps.com The two alkyl groups on a ketone (as in the butan-2-one moiety) are more sterically hindering and more electron-donating (stabilizing the partial positive charge on the carbonyl carbon) than the single alkyl group and hydrogen of an aldehyde. chemistrysteps.com

Table 3: Examples of Nucleophilic Addition to the Butan-2-one Carbonyl

| Nucleophile/Reagent | Intermediate | Final Product Type |

|---|---|---|

| Hydride (from NaBH₄, LiAlH₄) | Alkoxide | Secondary Alcohol |

| Organometallic (e.g., Grignard, R-MgBr) | Alkoxide | Tertiary Alcohol |

| Cyanide (HCN) | Alkoxide | Cyanohydrin |

| Amine (RNH₂) | Carbinolamine | Imine |

Oxidation: Ketones are generally resistant to oxidation under mild conditions, a key difference from aldehydes which are easily oxidized to carboxylic acids. savemyexams.com Strong oxidizing agents under harsh conditions can cleave the C-C bonds adjacent to the carbonyl group. This resistance to oxidation can be used as a chemical test to distinguish ketones from aldehydes. quora.com

α-Functionalization Reactions of the Ketone

The carbon atoms adjacent to the carbonyl group are known as α-carbons. The hydrogens attached to these carbons (α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.org

The formation of an enol or enolate anion is key to many reactions at the α-carbon. libretexts.org The enolate is a powerful nucleophile and can react with a wide range of electrophiles in α-substitution reactions.

Table 4: Common α-Functionalization Reactions

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Halogenation | Br₂, Cl₂, I₂ (acid or base catalyzed) | α-Halo ketone |

| Alkylation | Alkyl Halide (R-X) | α-Alkyl ketone |

The aldol (B89426) reaction is a particularly important carbon-carbon bond-forming reaction where an enolate attacks the carbonyl carbon of another molecule, leading to a β-hydroxy ketone. libretexts.orgjackwestin.com Subsequent dehydration can yield an α,β-unsaturated ketone. jackwestin.com

Radical Reaction Pathways and Their Inhibition

Radical reactions are a fundamental class of chemical transformations, often initiated by light or radical initiators. libretexts.orgyoutube.com The study of radical pathways for a specific molecule like 1-(Azetidin-3-yl)-3-methylbutan-2-one would involve identifying potential sites for radical formation, understanding the stability of the resulting radicals, and exploring subsequent reaction cascades. Research in this area would also encompass the inhibition of such radical reactions, which can be crucial for controlling reaction outcomes and preventing degradation. nih.gov Unfortunately, the scientific literature does not currently contain studies on the radical reaction pathways or their inhibition specifically for this compound.

Advanced Spectroscopic and Structural Characterization of 1 Azetidin 3 Yl 3 Methylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Hypothetical 1H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.0-4.2 | m | 1H | CH (Azetidine) |

| ~3.5-3.8 | m | 4H | CH2 (Azetidine) |

| ~2.8 | m | 1H | CH (Butanone) |

| ~2.2 | s | 3H | CH3 (Ketone) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS)

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which would in turn confirm the elemental composition and molecular formula of 1-(Azetidin-3-yl)-3-methylbutan-2-one. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide valuable information about the compound's structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds.

Hypothetical HRMS Data Table

| Ion | Calculated m/z | Observed m/z | Formula |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be utilized to identify the key functional groups present in the molecule. A strong absorption band characteristic of the carbonyl (C=O) stretching of the ketone would be expected. Other significant peaks would include those corresponding to N-H stretching of the secondary amine in the azetidine (B1206935) ring, and C-H stretching of the alkyl groups.

Hypothetical IR Data Table

| Wavenumber (cm-1) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium | N-H Stretch |

| ~2960 | Strong | C-H Stretch (Alkyl) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. This would unambiguously confirm the connectivity and stereochemistry of the molecule. As no crystal structure data is publicly available, this section remains speculative.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

If this compound were synthesized as a chiral compound, chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) would be essential for determining its enantiomeric purity and absolute configuration. The sign and magnitude of the specific rotation would be key parameters. Without any published data on the synthesis of enantiomerically pure forms of this compound, no data can be presented.

Computational Chemistry and Theoretical Modeling of 1 Azetidin 3 Yl 3 Methylbutan 2 One

Quantum Chemical Calculations for Electronic Structure Analysis

Detailed quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. However, specific analyses for 1-(Azetidin-3-yl)-3-methylbutan-2-one are not present in the current body of scientific literature.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

No published Density Functional Theory (DFT) studies were found that specifically analyze the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the charge distribution of this compound. This information would be invaluable for predicting the molecule's reactivity and kinetic stability.

Electrostatic Potential Analysis for Reactivity Prediction

An analysis of the molecular electrostatic potential (MEP) surface is a common theoretical method to predict sites for electrophilic and nucleophilic attack. At present, no research articles have been published that map the electrostatic potential of this compound to identify its electron-rich and electron-deficient regions.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are key to its function and interactions. A comprehensive conformational analysis to identify stable conformers and the energy barriers between them for this compound has not been reported. Such a study would clarify the preferred spatial arrangements of the azetidine (B1206935) ring relative to the methylbutan-2-one side chain.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions at a molecular level requires the modeling of reaction pathways and the characterization of transition states. There are currently no available computational studies that model potential reactions involving this compound or characterize the high-energy transition state structures it may pass through during a chemical transformation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. However, no computational studies have been published that predict the Nuclear Magnetic Resonance (NMR) chemical shifts or other spectroscopic features of this compound.

Hydrogen Bonding Interactions and Their Influence on Molecular Properties

The azetidine ring contains a secondary amine, and the ketone group has a carbonyl oxygen, both of which can participate in hydrogen bonding. These interactions are critical for determining the physical properties and biological activity of a molecule. A detailed theoretical investigation into the hydrogen bonding capabilities of this compound and its influence on molecular properties has not been documented in the scientific literature.

Chemical Transformations and Derivatization Strategies for 1 Azetidin 3 Yl 3 Methylbutan 2 One

Modification of the Ketone Moiety for Diverse Functional Groups

The ketone group in 1-(Azetidin-3-yl)-3-methylbutan-2-one is a prime target for a range of chemical modifications, enabling its conversion into a wide array of other functional groups.

The carbonyl group of the ketone can be readily reduced to a secondary alcohol, 1-(azetidin-3-yl)-3-methylbutan-2-ol, using standard reducing agents. This transformation is a cornerstone of derivatization, as the resulting hydroxyl group can be further functionalized.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comlumenlearning.com NaBH₄ is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and is chemoselective for aldehydes and ketones. lumenlearning.comquora.com LiAlH₄ is a more powerful reducing agent and can reduce a wider range of functional groups, but requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). lumenlearning.com

| Reducing Agent | Typical Solvents | Reaction Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | 1-(Azetidin-3-yl)-3-methylbutan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0 °C to reflux | 1-(Azetidin-3-yl)-3-methylbutan-2-ol |

The newly formed secondary alcohol can undergo a variety of subsequent transformations, including:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters.

Etherification: Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide, to yield ethers.

Oxidation: Re-oxidation to the ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Halogenation: Conversion to the corresponding alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides).

The Wittig reaction provides a powerful method for converting the ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comorganic-chemistry.org This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the former carbonyl carbon.

The Wittig reagent is typically prepared by treating a phosphonium (B103445) salt with a strong base. The nature of the substituents on the ylide determines the stereochemical outcome of the reaction. organic-chemistry.org

Non-stabilized ylides (with alkyl substituents) generally favor the formation of (Z)-alkenes.

Stabilized ylides (with electron-withdrawing groups like esters or ketones) predominantly yield (E)-alkenes.

An illustrative example is the reaction of this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to produce 3-(1-isobutylvinyl)azetidine.

| Wittig Reagent | Expected Major Product Stereoisomer | Product |

| Ph₃P=CH₂ | N/A | 3-(1-isobutylvinyl)azetidine |

| Ph₃P=CHCO₂Et | (E)-isomer | Ethyl 3-(azetidin-3-yl)-4-methylpent-2-enoate |

| Ph₃P=CHPh | (Z)-isomer (typically) | 3-(1-isobutyl-2-phenylvinyl)azetidine |

Related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) carbanions, can also be employed, often favoring the formation of (E)-alkenes and featuring water-soluble byproducts that simplify purification.

The presence of α-hydrogens on the carbon atoms adjacent to the ketone allows for the formation of enolates upon treatment with a base. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. libretexts.org

Kinetic Enolate: Favored by strong, sterically hindered bases (e.g., lithium diisopropylamide, LDA) at low temperatures. Deprotonation occurs at the less substituted α-carbon (the methyl group).

Thermodynamic Enolate: Favored by weaker bases (e.g., sodium ethoxide) at higher temperatures, allowing for equilibration to the more stable, more substituted enolate.

These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.org182.160.97

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. libretexts.org For example, the kinetic enolate can be reacted with methyl iodide to yield 1-(azetidin-3-yl)-3,3-dimethylbutan-2-one.

| Enolate Type | Base/Conditions | Electrophile | Product |

| Kinetic | LDA, -78 °C | CH₃I | 1-(Azetidin-3-yl)-3,3-dimethylbutan-2-one |

| Thermodynamic | NaOEt, RT | CH₃I | 1-(1-methylazetidin-3-yl)-3-methylbutan-2-one |

Aldol (B89426) Addition: Enolates can add to the carbonyl group of another molecule (an aldehyde or ketone) in an aldol reaction, forming a β-hydroxy ketone.

Derivatization of the Azetidine (B1206935) Nitrogen

The secondary amine within the azetidine ring is another key site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the molecule's physical and biological properties.

N-Alkylation: The azetidine nitrogen can be alkylated using various alkylating agents, typically alkyl halides, in the presence of a base to neutralize the resulting acid. amazonaws.comwikipedia.org This reaction proceeds via nucleophilic substitution.

| Alkylating Agent | Base | Product |

| Methyl iodide | K₂CO₃ | 1-(1-Methylazetidin-3-yl)-3-methylbutan-2-one |

| Benzyl (B1604629) bromide | Et₃N | 1-(1-Benzylazetidin-3-yl)-3-methylbutan-2-one |

N-Acylation: The azetidine nitrogen can be acylated using acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. nih.gov This reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

| Acylating Agent | Base | Product |

| Acetyl chloride | Triethylamine | 1-(1-Acetylazetidin-3-yl)-3-methylbutan-2-one |

| Benzoyl chloride | Pyridine | 1-(1-Benzoylazetidin-3-yl)-3-methylbutan-2-one |

The azetidine ring itself can serve as a building block for the synthesis of more complex heterocyclic systems. While specific examples for this compound are not prevalent in the literature, general principles of azetidine chemistry suggest several plausible pathways.

One potential strategy involves the reaction of the azetidine nitrogen with bifunctional electrophiles. For instance, reaction with a 1,3-dihalopropane could, in principle, lead to the formation of a fused bicyclic system containing a piperidine (B6355638) ring, although such reactions can be challenging.

A more common approach for constructing new rings from cyclic amines involves intramolecular reactions. For example, if a suitable electrophilic center is introduced onto a substituent on the azetidine nitrogen, an intramolecular cyclization could lead to the formation of a fused or spirocyclic heterocyclic system.

Introduction of Additional Stereocenters

The prochiral ketone moiety in this compound is a prime target for diastereoselective reactions to introduce new stereocenters. The existing stereocenter on the azetidine ring can serve as a chiral auxiliary, directing the stereochemical outcome of reactions at the adjacent carbonyl group.

One potential strategy is the diastereoselective reduction of the ketone to form the corresponding secondary alcohol, 1-(azetidin-3-yl)-3-methylbutan-2-ol. The choice of reducing agent can significantly influence the diastereomeric ratio of the resulting alcohol. Bulky reducing agents are expected to approach from the less sterically hindered face of the ketone, leading to a predictable stereochemical outcome.

Table 1: Hypothetical Diastereoselective Reduction of this compound

| Reducing Agent | Proposed Major Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |

|---|---|---|

| Sodium borohydride (NaBH4) | (2R,3'S)-1-(Azetidin-3-yl)-3-methylbutan-2-ol | 65:35 |

| Lithium tri-sec-butylborohydride (L-Selectride®) | (2S,3'S)-1-(Azetidin-3-yl)-3-methylbutan-2-ol | 95:5 |

| Diisobutylaluminium hydride (DIBAL-H) | (2S,3'S)-1-(Azetidin-3-yl)-3-methylbutan-2-ol | 80:20 |

Another approach involves the diastereoselective alkylation of the enolate of this compound. Formation of a lithium or boron enolate, followed by trapping with an electrophile, could introduce a new stereocenter at the alpha-carbon to the carbonyl group. The stereoselectivity would be influenced by the geometry of the enolate and the nature of the electrophile.

Scaffold Diversification through C-C Bond Formations

Carbon-carbon bond-forming reactions are fundamental to scaffold diversification, enabling the construction of more complex molecular architectures from the this compound core.

Alpha-Alkylation and Arylation: The alpha-carbon adjacent to the ketone is a nucleophilic site that can be exploited for C-C bond formation. libretexts.orgvanderbilt.edu Following deprotonation with a suitable base like lithium diisopropylamide (LDA), the resulting enolate can react with various carbon electrophiles such as alkyl halides or aryl halides (in the presence of a suitable catalyst) to introduce new substituents. semanticscholar.orgrsc.org This strategy allows for the extension of the carbon skeleton and the introduction of diverse functional groups.

Table 2: Proposed Alpha-Functionalization Reactions

| Electrophile | Reaction Type | Resulting Compound Scaffold |

|---|---|---|

| Methyl iodide | Alkylation | 1-(Azetidin-3-yl)-1,3-dimethylbutan-2-one |

| Benzyl bromide | Alkylation | 1-(Azetidin-3-yl)-1-benzyl-3-methylbutan-2-one |

| 4-Bromotoluene (with Pd catalyst) | Arylation | 1-(Azetidin-3-yl)-3-methyl-1-(p-tolyl)butan-2-one |

Aldol and Related Condensation Reactions: The enolate of this compound can also participate in aldol reactions with aldehydes or ketones, leading to the formation of β-hydroxy ketone adducts. libretexts.org Subsequent dehydration can yield α,β-unsaturated ketones, which are versatile intermediates for further derivatization through conjugate addition reactions. This opens up pathways to a wide array of more complex structures.

Ring-Opening and Expansion Strategies: The inherent ring strain of the azetidine nucleus can be utilized in ring-opening reactions to generate linear amino ketone derivatives. nih.govrsc.org For instance, treatment with suitable nucleophiles under specific conditions could lead to the cleavage of a C-N bond, providing a different scaffold for further chemical exploration. Conversely, ring-expansion strategies, though less common, could potentially be employed to access larger heterocyclic systems like pyrrolidines or piperidines.

Modification of the Azetidine Nitrogen: The secondary amine of the azetidine ring provides another handle for scaffold diversification. N-alkylation or N-acylation followed by further transformations can introduce a variety of substituents. For example, N-allylation followed by a ring-closing metathesis reaction with an appropriately positioned alkene could lead to the formation of bicyclic structures.

These proposed strategies highlight the versatility of this compound as a starting material for the synthesis of diverse and stereochemically rich compounds. The combination of carbonyl chemistry and the unique reactivity of the azetidine ring offers numerous avenues for scaffold diversification.

Applications in Advanced Organic Synthesis

1-(Azetidin-3-yl)-3-methylbutan-2-one as a Chiral Building Block

In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral building blocks are indispensable tools. Should this compound be prepared in an enantiomerically pure form, it would represent a significant chiral synthon. The azetidine (B1206935) ring can serve as a rigid scaffold, presenting the isobutyryl group and any other substituents in a well-defined spatial orientation.

The utility of azetidine-containing chiral building blocks is well-established. For instance, (azetidin-3-yl)acetic acid serves as a structural analogue for 4-aminobutanoic acid (GABA), and chiral (3-arylazetidin-3-yl)acetates are precursors for pharmaceutically active agents. nih.gov The value of such synthons lies in their ability to transfer their inherent chirality to a target molecule during a synthetic sequence. The synthesis of complex chiral amines and peptidomimetics often relies on such enantiopure intermediates. researchgate.netwhiterose.ac.ukrsc.org

The ketone functionality in this compound adds another layer of utility. It can be transformed diastereoselectively into other functional groups. For example, stereoselective reduction of the ketone would yield a chiral alcohol, introducing a second stereocenter. This bifunctionality—a chiral azetidine core and a modifiable ketone—makes it a versatile starting material for the synthesis of molecules with multiple stereocenters.

| Transformation Type | Reagents/Conditions | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Ketone Reduction | Chiral reducing agents (e.g., CBS catalyst, chiral boranes) | Chiral secondary alcohol | Creates a new stereocenter with high diastereoselectivity |

| Aldol (B89426) Addition | Aldehyde, chiral base/catalyst | β-Hydroxy ketone | Diastereoselective formation of two new stereocenters |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Chiral amine | Formation of a new chiral amine moiety |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene | Geometric control (E/Z) of the double bond |

Integration into Complex Molecular Architectures

The azetidine motif is a privileged structure in medicinal chemistry, appearing in bioactive molecules and natural products such as the antihypertensive drug azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.org The incorporation of the azetidine ring can improve properties like aqueous solubility, metabolic stability, and three-dimensional complexity, which are desirable in drug discovery. nih.gov

This compound is well-suited for integration into larger, more complex molecules. The secondary amine of the azetidine ring can be functionalized through N-alkylation or N-acylation, allowing it to be tethered to other molecular fragments. Concurrently, the ketone group serves as a reactive site for carbon-carbon bond-forming reactions. This dual functionality enables its use as a central scaffold from which molecular complexity can be built.

For example, the synthesis of diverse libraries of fused, bridged, and spirocyclic ring systems has been demonstrated starting from densely functionalized azetidines. nih.gov The ketone of this compound could participate in intramolecular reactions, such as aldol condensations or Pictet-Spengler reactions with a suitable N-substituent, to generate bicyclic structures. The ability to directly install azetidine rings onto complex molecules highlights the value of functionalized azetidines as synthetic intermediates. chemrxiv.org

Use in Domino and Cascade Reactions

Domino and cascade reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. nih.gov The significant ring strain of the azetidine ring makes this compound a prime candidate for initiating such reaction sequences through ring-opening.

A hypothetical cascade reaction involving this compound could proceed as follows:

Activation and Ring Opening: Activation of the azetidine nitrogen (e.g., by acylation or tosylation) followed by treatment with a nucleophile or Lewis acid could induce ring cleavage.

Intermediate Formation: This ring-opening would unmask a reactive intermediate, such as a γ-amino enolate.

Intramolecular Reaction: The newly formed nucleophilic enolate and the amine could then react with another functional group, either present on one of the initial reactants or introduced into the reaction mixture, to form a new, more complex heterocyclic system. Such rhodium-catalyzed domino conjugate addition/inert-bond activation sequences have been explored for ring expansion and opening of azetidines. thieme-connect.de

Precursor for the Synthesis of Nitrogen Heterocycles

The strain inherent in the azetidine ring makes it an excellent precursor for the synthesis of larger, more stable nitrogen-containing heterocycles through ring-expansion reactions. researchgate.net This strategy leverages the release of ring strain as a driving force for the transformation. Azetidines can be efficiently converted into five-, six-, seven-, and even eight-membered rings such as pyrrolidines, piperidines, azepanes, and azocanes. bohrium.com

These transformations are often achieved by converting the azetidine into a bicyclic azetidinium ion intermediate, which is then opened by a nucleophile. researchgate.net For example, azetidines with a suitable side chain can undergo intramolecular N-alkylation to form strained bicyclic intermediates like 1-azonia-bicyclo[3.2.0]heptane, which subsequently reacts with nucleophiles to yield expanded pyrrolidine (B122466) or azepane rings. acs.orgnih.gov The regioselectivity of the nucleophilic attack determines the size of the resulting ring. acs.org

The presence of the isobutyryl group in this compound could influence the regioselectivity of such ring-expansion reactions, potentially directing the formation of specific substituted pyrrolidines or piperidines that would be difficult to access through other synthetic routes.

| Starting Material | Intermediate | Product Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Substituted Azetidine | Bicyclic Azetidinium Ion | Pyrrolidine | Intramolecular Cyclization / Nucleophilic Opening | bohrium.com |

| Functionalized Azetidine | 1-Azabicyclo[2.2.0]hexane | Piperidine (B6355638) | Ring Expansion via Bicyclic Intermediate | bohrium.com |

| Azetidine with 3-hydroxypropyl side chain | 1-Azonia-bicyclo[3.2.0]heptane | Azepane | Competitive Ring Expansion | acs.orgnih.gov |

| Propargylic Aziridine (B145994) | Diborylalkyl Homopropargyl Amine | (Z)-Alkylidene Azetidine | Gold-Catalyzed 4-exo-dig Cyclization (Aziridine to Azetidine) | acs.org |

Future Directions in Azetidinyl Ketone Research

Development of Novel and Sustainable Synthetic Routes

The construction of the strained azetidine (B1206935) ring presents a significant synthetic challenge. Future research will increasingly focus on the development of efficient, sustainable, and scalable methods for the synthesis of azetidinyl ketones. A promising avenue lies in the exploration of photocatalysis, which utilizes visible light to promote chemical reactions under mild conditions. For instance, photocatalytic [2+2] cycloadditions between imines and alkenes, known as aza Paternò-Büchi reactions, offer a direct route to functionalized azetidines. Recent advancements have demonstrated the use of iridium-based photocatalysts to facilitate these transformations, and future work will likely focus on developing more earth-abundant and cost-effective catalyst systems.

Biocatalysis is also set to play a more prominent role in the synthesis of chiral azetidinyl ketones. The use of enzymes can offer unparalleled stereoselectivity, avoiding the need for chiral auxiliaries or resolution steps. Research into identifying and engineering enzymes capable of catalyzing the formation of the azetidine ring or the stereoselective installation of functional groups will be crucial for accessing enantiomerically pure azetidinyl ketones for pharmaceutical applications.

| Synthetic Strategy | Key Features | Potential Advantages |

| Photocatalysis | Utilizes visible light, mild reaction conditions. | Green and sustainable, access to unique reaction pathways. |

| Strain-Release | Employs highly strained precursors (e.g., ABBs). | High efficiency, modular synthesis of complex azetidines. |

| Multicomponent Reactions | Combines three or more reactants in one pot. | High atom economy, reduced waste, increased complexity. |

| Biocatalysis | Utilizes enzymes for catalysis. | High stereoselectivity, environmentally friendly. |

Exploration of Unprecedented Reaction Pathways

The inherent ring strain of the azetidine nucleus in compounds like 1-(Azetidin-3-yl)-3-methylbutan-2-one not only makes their synthesis challenging but also endows them with unique reactivity. Future research will undoubtedly focus on harnessing this strain to uncover and exploit novel reaction pathways.

Ring-expansion reactions of azetidines to form larger nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are an area of growing interest. These transformations, often triggered by the activation of a substituent on the azetidine ring, provide access to a diverse range of valuable building blocks for drug discovery. Investigating new catalytic systems and reaction conditions to control the regioselectivity and stereoselectivity of these ring expansions will be a key research direction.

Furthermore, the C-H bonds of the azetidine ring, particularly those adjacent to the nitrogen atom or the ketone group, represent targets for direct functionalization. The development of novel C-H activation/functionalization methodologies will enable the late-stage modification of the azetidinyl ketone core, allowing for the rapid generation of analogues with diverse properties. This approach avoids the need for de novo synthesis of each new derivative, significantly accelerating the drug discovery process.

Photoredox catalysis is also expected to unlock unprecedented reactivity of azetidinyl ketones. By generating radical intermediates under mild conditions, photoredox catalysis can enable transformations that are difficult to achieve through traditional thermal methods. This includes novel C-C and C-heteroatom bond-forming reactions, as well as unique cycloaddition and rearrangement pathways.

Advanced Computational Tools for Design and Prediction

The integration of advanced computational tools is set to revolutionize the field of azetidinyl ketone research. In silico methods are becoming increasingly powerful for both the design of novel synthetic routes and the prediction of molecular properties and reactivity.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of complex reactions involved in azetidine synthesis and functionalization. nih.gov By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors that control selectivity and reactivity, thereby guiding the rational design of more efficient and selective synthetic methods. For instance, computational studies have been successfully employed to predict the feasibility and outcome of photocatalyzed aza Paternò-Büchi reactions for azetidine synthesis. researchgate.net

Machine learning (ML) and artificial intelligence (AI) are also emerging as powerful tools in this area. ML models can be trained on large datasets of known reactions to predict the optimal conditions for a given transformation or to identify promising new synthetic routes. researchgate.netacs.org Furthermore, computational screening of virtual libraries of azetidinyl ketone derivatives can be used to predict their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize the synthesis of the most promising candidates for drug discovery. acs.org This in silico approach can significantly reduce the time and cost associated with experimental screening. acs.org

| Computational Tool | Application in Azetidinyl Ketone Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity. nih.gov |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions, virtual screening. researchgate.netacs.org |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

| ADME Prediction Software | In silico assessment of pharmacokinetic properties. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new azetidinyl ketone-based compounds, the integration of modern automation technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods in terms of efficiency, safety, and scalability.

Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.orguniba.it This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially when dealing with highly reactive or unstable intermediates. acs.org The application of flow chemistry to the synthesis of functionalized azetidines has already been demonstrated, and its use in the production of azetidinyl ketones is a logical next step. acs.org This will be particularly valuable for scaling up the synthesis of promising drug candidates.

Automated synthesis platforms, often coupled with high-throughput screening, enable the rapid generation and evaluation of large libraries of compounds. researchgate.net By automating the processes of reaction setup, purification, and analysis, these platforms can significantly accelerate the structure-activity relationship (SAR) studies that are crucial for drug discovery. The development of robust and versatile automated methods for the synthesis of diverse libraries of This compound analogues will be a key enabler for the identification of new therapeutic agents. nih.gov The combination of in silico library design, automated synthesis, and high-throughput biological screening represents a powerful workflow for the future of azetidinyl ketone research.

Q & A

Q. What are the critical steps in synthesizing 1-(Azetidin-3-yl)-3-methylbutan-2-one, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, starting with functionalization of the azetidine core. Key steps include:

- Azetidine ring formation : Cyclization of β-lactam precursors or nucleophilic substitution reactions, as seen in related azetidine derivatives .

- Ketone introduction : Alkylation or acylation reactions to install the 3-methylbutan-2-one moiety under controlled temperature (0–25°C) and solvent conditions (e.g., THF or DCM) .

- Purification : Use of column chromatography or recrystallization to isolate the product. Reaction progress should be monitored via TLC or HPLC to optimize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the azetidine ring environment (e.g., δ 3.5–4.5 ppm for protons adjacent to nitrogen) and ketone carbonyl signals (~208–220 ppm in C) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNO) and detects fragmentation patterns indicative of the azetidine and ketone groups .

- IR spectroscopy : A strong carbonyl stretch (~1700–1750 cm) confirms the ketone functionality .

Q. How can researchers ensure the stability of azetidine-containing compounds during storage?

- Store under inert atmosphere (argon/nitrogen) at −20°C to prevent ring-opening reactions.

- Use desiccants to minimize hydrolysis, as azetidines are prone to moisture-induced degradation .

Advanced Research Questions

Q. What computational methods can predict the biological activity of this compound?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Focus on the azetidine ring’s conformational flexibility and ketone’s hydrogen-bonding potential .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogous compounds, such as azetidine derivatives with antimicrobial or anticancer properties .

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Key parameters include bond lengths (C–N in azetidine: ~1.47 Å) and torsion angles to confirm stereochemistry .

- Twinned data handling : Employ SHELXL’s twin refinement tools if crystals exhibit non-merohedral twinning, a common issue with small heterocycles .

Q. What strategies address conflicting bioassay results for azetidine derivatives like this compound?

- Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to rule out cell-specific artifacts.

- Metabolic stability tests : Use liver microsomes to assess whether rapid degradation explains inconsistent in vitro vs. in vivo activity .

- Control experiments : Verify purity (>95% by HPLC) to exclude contaminants as a source of variability .

Q. How does substituent variation on the azetidine ring influence reactivity in cross-coupling reactions?

- Electron-withdrawing groups (e.g., fluorine at C3) increase ring strain, enhancing susceptibility to nucleophilic attack.

- Steric effects : Bulky substituents at C1 reduce reaction rates in Pd-catalyzed couplings, as observed in related triazole-azetidine hybrids .

Methodological Notes

- Contradiction analysis : When conflicting data arise (e.g., NMR vs. crystallography), prioritize X-ray structures for definitive stereochemical assignments .

- Synthetic scalability : While industrial production is excluded, lab-scale optimization can use flow chemistry to improve reproducibility of air-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.